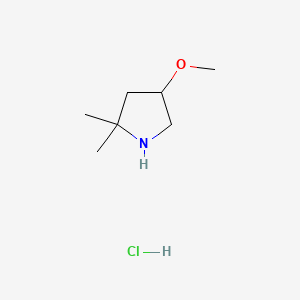
(E)-tert-butyl 3-(pyridin-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate typically involves the esterification of (2E)-3-(pyridin-3-yl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, making it a candidate for drug development.
Industry
In the industrial sector, tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (2E)-3-(pyridin-2-yl)prop-2-enoate
- tert-butyl (2E)-3-(pyridin-4-yl)prop-2-enoate
- tert-butyl (2E)-3-(quinolin-3-yl)prop-2-enoate
Uniqueness
tert-butyl (2E)-3-(pyridin-3-yl)prop-2-enoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
tert-butyl (E)-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-9H,1-3H3/b7-6+ |
InChI-Schlüssel |
BINGWTOENXKHEV-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)
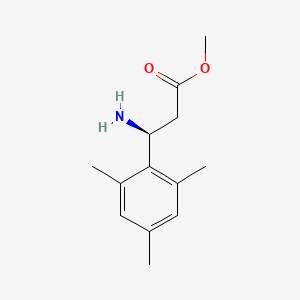
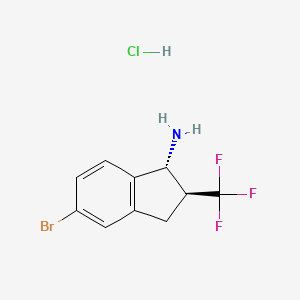
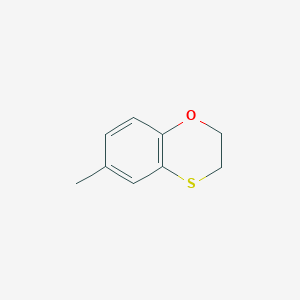
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)
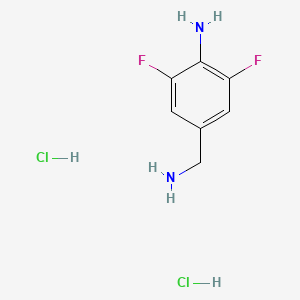

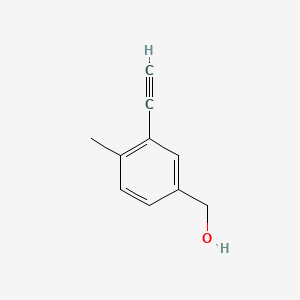
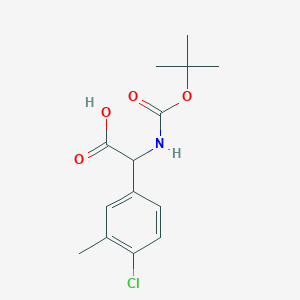
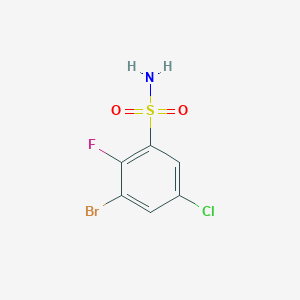
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)
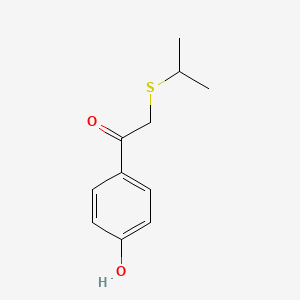
![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
